Product packaging for 5-Demethoxyubiquinone-9(Cat. No.:CAS No. 7200-28-4)

5-Demethoxyubiquinone-9

Cat. No.: B1239844
CAS No.: 7200-28-4
M. Wt: 765.2 g/mol
InChI Key: XLPIHYMHOSPCOZ-IQSNHBBHSA-N
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Description

Significance of Ubiquinone (Coenzyme Q) in Biological Systems

Ubiquinone, widely known as Coenzyme Q (CoQ), is a lipid-soluble molecule essential for cellular function. nih.govnih.gov It is a vital component of the mitochondrial electron transport chain (ETC), where it facilitates the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of cells. nih.govnih.govwikipedia.org CoQ acts as an electron carrier, shuttling electrons from complexes I and II to complex III of the respiratory chain. nih.govnih.govwikipedia.org This role is fundamental to aerobic respiration and energy metabolism.

Beyond its function in energy production, the reduced form of CoQ, ubiquinol, is a potent antioxidant. nih.govnih.govcaldic.com It protects cellular membranes, proteins, and DNA from oxidative damage caused by free radicals. nih.govnih.govfrontiersin.org This antioxidant activity is crucial for mitigating oxidative stress. Coenzyme Q is also involved in other cellular processes, including gene expression and limiting the toxic effects of free radicals in all cell membranes. nih.govfrontiersin.org

Overview of the Ubiquinone Biosynthesis Pathway and Key Intermediates

The biosynthesis of ubiquinone is a complex, multi-step process that occurs in the mitochondria. nih.gov The pathway can be broadly divided into four main stages: the synthesis of the benzoquinone head group precursor, the synthesis of the polyisoprenoid tail, the condensation of these two parts, and a series of modifications to the benzoquinone ring. mdpi.com

The process starts with a precursor molecule, 4-hydroxybenzoate (B8730719) (4-HB), which forms the benzoquinone ring. nih.govmdpi.comoup.com In eukaryotes, this precursor is typically derived from the amino acid tyrosine. mdpi.comoup.com A polyisoprenoid tail, which varies in length depending on the species, is synthesized concurrently. oup.com For example, humans primarily synthesize Coenzyme Q10 (CoQ10), which has a tail of ten isoprenoid units. frontiersin.org These two components are then joined together.

The final stages involve a series of enzymatic modifications to the benzoquinone ring, including hydroxylations, methylations, and decarboxylation. mdpi.comd-nb.info These reactions are carried out by a group of enzymes, many of which are organized into a multi-enzyme complex known as the CoQ synthome. nih.govd-nb.info Key intermediates in this latter part of the pathway include various demethoxyubiquinone derivatives. researchgate.net

Positioning of 5-Demethoxyubiquinone-9 as a Central Biosynthetic Precursor

Within the ubiquinone biosynthetic pathway, this compound (DMQ9) serves as a critical late-stage intermediate. nih.govnih.gov Specifically, it is the penultimate precursor in the synthesis of Coenzyme Q9 (CoQ9). nih.gov The "9" in its name indicates that it possesses a polyisoprenoid tail composed of nine isoprene (B109036) units.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H80O3 B1239844 5-Demethoxyubiquinone-9 CAS No. 7200-28-4

Properties

CAS No.

7200-28-4

Molecular Formula

C53H80O3

Molecular Weight

765.2 g/mol

IUPAC Name

5-methoxy-2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C53H80O3/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-50-49(11)51(54)39-52(56-12)53(50)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+

InChI Key

XLPIHYMHOSPCOZ-IQSNHBBHSA-N

SMILES

CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=CC1=O)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

5-demethoxyubiquinone-9

Origin of Product

United States

Biosynthetic Pathway of 5 Demethoxyubiquinone 9

Initial Precursors and Early Reactions in the Quinone Ring Formation

The biosynthesis of the ubiquinone family, including its intermediate 5-Demethoxyubiquinone-9, commences with the formation of a benzene (B151609) ring precursor, 4-hydroxybenzoic acid (4-HB). frontiersin.orgnih.govbibliotekanauki.pl The pathway to synthesize 4-HB varies significantly across different domains of life.

In many bacteria, such as Escherichia coli, and in yeast like Saccharomyces cerevisiae, 4-HB is derived from chorismic acid, an intermediate of the shikimate pathway which is also crucial for the synthesis of aromatic amino acids. researchgate.netfrontiersin.org The conversion of chorismate to 4-HB and pyruvate (B1213749) is an irreversible reaction catalyzed by the enzyme chorismate pyruvate-lyase, the product of the ubiC gene in E. coli. researchgate.netfrontiersin.org

In contrast, animal systems derive 4-HB from the essential amino acid tyrosine, or alternatively from phenylalanine which can be converted to tyrosine. frontiersin.orgnih.gov The precise enzymatic steps for converting tyrosine to 4-HB in mammals are still an active area of research, but it is a well-established origin for the quinone ring in these organisms. nih.gov Plants can utilize both phenylalanine and tyrosine to produce 4-HB through distinct pathways. frontiersin.orgnih.gov

Prenylation of the Aromatic Precursor to Form Polyprenyl-4-hydroxybenzoic Acid

Once 4-hydroxybenzoic acid (4-HB) is synthesized, it undergoes a crucial condensation reaction with a polyprenyl diphosphate (B83284) molecule. nih.govbibliotekanauki.pl This step attaches the long, hydrophobic isoprenoid tail to the aromatic ring, a defining feature of the coenzyme Q family. The enzyme that catalyzes this prenylation step is known as 4-hydroxybenzoate (B8730719) polyprenyltransferase. bibliotekanauki.pl In eukaryotic organisms like yeast and mammals, this enzyme is encoded by the COQ2 gene. genecards.orgmedlineplus.govmedlineplus.govnih.gov In bacteria, the homologous enzyme is the product of the ubiA gene. nih.govnih.govuniprot.org

The length of the attached isoprenyl tail is determined by the specific polyprenyl diphosphate synthase present in the organism and dictates the final form of ubiquinone. mdpi.com For the synthesis of this compound, the substrate is a nonaprenyl diphosphate (containing nine isoprene (B109036) units). The product of this reaction is 3-nonaprenyl-4-hydroxybenzoic acid, the first membrane-bound intermediate in the pathway. nih.gov The Coq2/UbiA enzyme has a broad substrate specificity, allowing it to attach isoprenoid chains of varying lengths. bibliotekanauki.pl

Subsequent Aromatic Ring Modifications Leading to 5-Demethoxyubiquinone-n (DMQn)

Following the prenylation of 4-hydroxybenzoic acid, the resulting molecule undergoes a series of modifications to its aromatic ring, including decarboxylation, hydroxylations, and methylations, to ultimately form ubiquinone. nih.govbibliotekanauki.pl 5-Demethoxyubiquinone-n (DMQn), specifically DMQ₉ in organisms like the rat, is a key lipid-soluble intermediate in this pathway. nih.gov The exact sequence of these ring modifications can differ between organisms. bibliotekanauki.pl

The transformation from polyprenyl-4-hydroxybenzoic acid to DMQn involves the removal of the carboxyl group and the addition of hydroxyl and methyl groups to the benzene ring.

Decarboxylation Steps in DMQn Formation

A critical step in the modification of the aromatic ring is the removal of the carboxyl group from the prenylated 4-HB derivative. mdpi.com In bacteria such as E. coli, this decarboxylation is catalyzed by the enzyme 3-octaprenyl-4-hydroxybenzoate decarboxylase, which is the product of the ubiD gene. oup.comasm.orguniprot.org The activity of UbiD often requires another component, UbiX, which acts as a flavin prenyltransferase to generate a necessary cofactor. frontiersin.orgnih.gov This reaction converts the substrate to a 2-polyprenylphenol. oup.com

In eukaryotes, the decarboxylation step is less definitively characterized. frontiersin.org While genes homologous to bacterial ubiD and ubiX exist in fungi (fdc1 and pad1, respectively), they are not considered essential for ubiquinone synthesis in yeast. frontiersin.org Some evidence in rat liver mitochondria suggests that decarboxylation might occur before the first methylation reaction, highlighting a potential divergence in the pathway sequence between prokaryotes and eukaryotes. bibliotekanauki.pl

Methylation Reactions Preceding DMQn Synthesis

The biosynthesis of fully-formed ubiquinone involves three methylation steps. nih.gov The formation of DMQn involves the first of these, an O-methylation reaction that adds a methyl group to a hydroxyl group on the ring. This reaction is catalyzed by an S-adenosylmethionine (SAM)-dependent O-methyltransferase. nih.gov

In bacteria, the enzyme UbiG is responsible for catalyzing both O-methylation steps in ubiquinone synthesis. uniprot.orgasm.orgoup.com The eukaryotic ortholog, encoded by the COQ3 gene, performs the equivalent function. nih.gov This enzyme converts a dihydroxy-polyprenyl-benzoate intermediate into a methoxy-hydroxy-polyprenyl-benzoate, a direct precursor to the DMQn structure.

Hydroxylation Steps in DMQn Formation

In E. coli under aerobic conditions, a series of hydroxylases, including UbiB, UbiH, and UbiF, add hydroxyl groups to the ring. asm.orgnih.govebi.ac.uk In yeast, the enzyme Coq6, a mitochondrial flavin-dependent monooxygenase, is responsible for one of these hydroxylation reactions, specifically at the C5 position of the ring. nih.govwikipedia.orgmedlineplus.govmedlineplus.gov The product of this hydroxylation, following other modifications like methylation and decarboxylation, leads to the formation of the DMQn intermediate. The final hydroxylation that converts DMQn to ubiquinone is catalyzed by a different enzyme, Coq7. uniprot.orguniprot.orgwikipedia.org

Key Enzymes in DMQn Formation

Enzyme (Gene) - BacteriaEnzyme (Gene) - EukaryotesReaction StepFunction
UbiDUnknown/VariesDecarboxylationRemoves the carboxyl group from the polyprenyl-4-hydroxybenzoic acid ring. oup.comasm.orguniprot.org
UbiGCoq3O-MethylationAdds a methyl group to a hydroxyl on the aromatic ring, using S-adenosylmethionine as a donor. nih.govuniprot.orgoup.com
UbiB / UbiHCoq6HydroxylationAdds hydroxyl groups to the aromatic ring. nih.govasm.orgebi.ac.uk

Species-Specific Variations in this compound Biosynthesis Routes

The biosynthetic pathway leading to DMQ₉ and ultimately Coenzyme Q₉ shows notable variations across different species, reflecting evolutionary divergence in metabolic strategies.

A primary difference lies in the source of the 4-hydroxybenzoate (4-HB) precursor. As noted, bacteria and yeast typically use chorismate, whereas animals and plants use tyrosine and/or phenylalanine. researchgate.netnih.gov

The precise order of the ring modification reactions (decarboxylation, methylation, hydroxylation) can also vary. In E. coli, decarboxylation is an early event, whereas in rats, it may occur later in the sequence. bibliotekanauki.ploup.com

Furthermore, some bacteria have evolved distinct pathways to adapt to different environmental conditions. E. coli, for example, possesses an oxygen-dependent pathway for ubiquinone synthesis using hydroxylases like UbiH and UbiF, but also has an alternative, oxygen-independent pathway for anaerobic conditions that involves a different set of enzymes (UbiT, UbiU, UbiV). asm.orgnih.gov

Finally, the length of the isoprenoid tail is a defining species-specific characteristic. While this article focuses on the "-9" variant found in rats, other common forms include CoQ₁₀ in humans, CoQ₈ in E. coli, and CoQ₆ in S. cerevisiae. nih.govustc.edu.cn

Species-Specific Differences in Ubiquinone Biosynthesis

FeatureBacteria (e.g., E. coli)Eukaryotes (e.g., Yeast, Mammals)
Ring Precursor Source Chorismate researchgate.netTyrosine / Phenylalanine nih.gov
Enzyme Nomenclature Ubi proteins (e.g., UbiA, UbiG) nih.govCoq proteins (e.g., Coq2, Coq3) nih.gov
Decarboxylation Enzyme UbiD / UbiX frontiersin.orgoup.comNot well-defined, varies frontiersin.org
Oxygen Requirement Can have both aerobic and anaerobic pathways asm.orgnih.govPrimarily aerobic
Common Side Chain Length 8 isoprene units (CoQ₈) ustc.edu.cn6 (yeast), 9 (rat), 10 (human) isoprene units nih.govustc.edu.cn

Divergences in Eukaryotic Pathways (e.g., Saccharomyces cerevisiae, Mammals, Caenorhabditis elegans)

In eukaryotes, the biosynthesis of Coenzyme Q (CoQ) occurs in the mitochondria and requires the coordinated action of a suite of proteins known as "COQ" proteins. pnas.orgtandfonline.com The final steps of this pathway, particularly the conversion of DMQ, highlight both the conservation and specific adaptations among different species. The key enzyme in this late stage is a mitochondrial hydroxylase encoded by the COQ7 gene (also known as clk-1 in C. elegans). nih.govwikipedia.org

Mammals: The biosynthetic pathway in mammals is highly similar to that in yeast. The human and mouse homolog of the yeast COQ7 gene, also named COQ7 (or Mclk1 in mice), encodes a mitochondrial hydroxylase that catalyzes the conversion of DMQ₉ to its hydroxylated successor. wikipedia.orgoup.comuniprot.org This enzyme is responsible for the penultimate step in the synthesis of UQ₉ and UQ₁₀, the predominant forms in rodents and humans, respectively. nih.govuniprot.org The initial identification of DMQ₉ as a direct intermediate in the biosynthesis of UQ₉ was made in studies using rat liver. nih.gov In mouse models, a knockout of the Mclk1/Coq7 gene results in the inability to produce UQ₉ and a corresponding accumulation of DMQ₉. oup.comoup.com This demonstrates the conserved and critical function of the COQ7 enzyme in the final modification of the quinone ring in mammals.

Caenorhabditis elegans (Nematode): The nematode C. elegans provides a well-studied model of DMQ₉ metabolism through research on the long-lived clk-1 mutant. nih.govnih.gov The clk-1 gene is the ortholog of the yeast and mammalian COQ7 gene and encodes the 5-demethoxyubiquinone hydroxylase. nih.govwikipedia.orgbgee.org Mutations in clk-1 disrupt the final hydroxylation step, leading to an inability to synthesize the native UQ₉. nih.govnih.gov Consequently, these mutants accumulate high levels of the precursor, DMQ₉. nih.govnih.govplos.org Unlike yeast coq7 null mutants, clk-1 mutants are viable, partly because they can utilize UQ₈ from their bacterial diet (E. coli), which compensates for the lack of endogenous UQ₉. plos.orgbiorxiv.org The accumulation of DMQ₉ in clk-1 mutants has been shown to specifically inhibit electron transport from Complex I to ubiquinone in the respiratory chain. nih.govnih.gov

OrganismKey Gene/EnzymeSubstrateProduct of PathwayEffect of Gene Mutation
Saccharomyces cerevisiaeCOQ75-Demethoxyubiquinone-6 (DMQ₆)Ubiquinone-6 (UQ₆)Accumulation of DMQ₆; respiratory deficiency. nih.govresearchgate.net
Mammals (e.g., Mouse)COQ7 / Mclk1This compound (DMQ₉)Ubiquinone-9 (UQ₉)Accumulation of DMQ₉; undetectable UQ₉. oup.com
Caenorhabditis elegansclk-1 (COQ7 homolog)This compound (DMQ₉)Ubiquinone-9 (UQ₉)Accumulation of DMQ₉; reliance on dietary UQ. nih.govnih.gov

Distinct Features of Prokaryotic Pathways (e.g., Escherichia coli)

The biosynthesis of ubiquinone in prokaryotes, such as Escherichia coli, shares common intermediates with eukaryotes, including a demethoxyubiquinone precursor, but exhibits distinct enzymatic machinery and regulatory strategies. tandfonline.comnih.gov E. coli primarily synthesizes ubiquinone-8 (UQ₈), and the genes involved are designated ubi genes. nih.govoup.com

A primary distinction lies in the enzyme responsible for the hydroxylation of the DMQ intermediate. In the aerobic pathway of E. coli, this step is catalyzed by the UbiF enzyme, a flavin-dependent monooxygenase. nih.govoup.comebi.ac.uk UbiF is structurally and evolutionarily unrelated to the COQ7/clk-1 di-iron hydroxylase found in eukaryotes. ebi.ac.ukunl.edu The substrate for UbiF is 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol (the reduced form of DMQ₈), which it converts to the direct precursor of UQ₈. nih.govoup.com Mutants lacking a functional ubiF gene are unable to perform this conversion and consequently cannot synthesize UQ₈ under aerobic conditions. nih.govoup.com

Another significant feature of the E. coli pathway is its adaptation to varying oxygen availability. E. coli possesses two separate pathways for ubiquinone biosynthesis: an oxygen-dependent one and an oxygen-independent one. nih.govasm.org

O₂-dependent pathway: This is the classic pathway that utilizes three O₂-dependent monooxygenases (UbiI, UbiH, and UbiF) for the three hydroxylation steps. asm.orgoup.compnas.org

O₂-independent pathway: This novel pathway allows E. coli to synthesize ubiquinone under anaerobic conditions. nih.govasm.org It relies on a different set of enzymes for the hydroxylation steps, namely UbiU and UbiV, while sharing the other enzymes for prenylation, decarboxylation, and methylation with the aerobic pathway. asm.orgresearchgate.net The discovery of this anaerobic pathway highlights a key metabolic flexibility in prokaryotes not observed in the strictly aerobic mitochondrial pathway of eukaryotes. nih.govnih.gov

FeatureEukaryotes (e.g., Mammals, Yeast)Prokaryotes (E. coli)
DMQ Hydroxylase Enzyme COQ7 (a di-iron hydroxylase). wikipedia.orgUbiF (a flavin-dependent monooxygenase, aerobic). nih.govoup.com
Oxygen Dependence Strictly O₂-dependent (mitochondrial).Possesses both O₂-dependent and O₂-independent pathways. nih.govasm.org
Anaerobic Hydroxylation Not present.Catalyzed by UbiU and UbiV proteins. asm.orgresearchgate.net
Key Gene Family COQ genes. nih.govubi genes. nih.gov

Enzymology of 5 Demethoxyubiquinone 9 Conversion

COQ7 (5-Demethoxyubiquinone Hydroxylase): The Penultimate Enzyme

COQ7, also known as mitochondrial 5-demethoxyubiquinone hydroxylase, is a conserved enzyme encoded by the COQ7 gene in humans. wikipedia.org It is a key player in the CoQ biosynthetic pathway, specifically responsible for the hydroxylation of the benzoquinone ring of DMQ. researchgate.netgencat.cat Mutations or deficiencies in COQ7 lead to the accumulation of its substrate, DMQ, and a subsequent deficiency in CoQ, which can result in severe mitochondrial dysfunction. nih.govoup.com

The catalytic activity of COQ7 involves a substrate-mediated reduction pathway. uniprot.org The binding of the substrate, 5-demethoxyubiquinone (DMQ), to the enzyme is a crucial first step that facilitates the reduction of the enzyme's diiron center by NADH. uniprot.orgresearchgate.net This reduction initiates the activation of molecular oxygen, which is then used for the subsequent hydroxylation of the DMQ molecule at the C6 position of the benzoquinone ring. uniprot.org This process transforms DMQ into 5-hydroxyubiquinone, the immediate precursor to Coenzyme Q. researchgate.net The proposed mechanism suggests that the DMQ substrate itself may act as a conduit, shuttling electrons from NADH to the diiron active site. researchgate.net

Interactive Data Table: Kinetic Parameters of COQ7

Substrate/CofactorParameterValueReference
NADHK_M141.7 µM researchgate.net
NADHk_cat1.2 min⁻¹ researchgate.net

COQ7 belongs to the family of carboxylate-bridged di-iron enzymes. nih.govbiorxiv.org Its active site contains a binuclear iron center, where two iron atoms are bridged by carboxylate ligands from amino acid residues. portlandpress.comnih.gov This diiron center is essential for the enzyme's catalytic function, specifically for binding and activating molecular oxygen. biorxiv.org The proper metallation of COQ7 with iron is a prerequisite for its stability and activity. nih.gov Studies have shown that the enzyme requires NADH as a reductant to shuttle electrons to the diiron center, a process that is mediated by the substrate itself. uniprot.orgresearchgate.net This substrate-mediated reduction of the diiron center is a key feature of its catalytic cycle. uniprot.org Exposure to other divalent metal ions, such as manganese, can lead to incorrect metallation of the active site, inhibiting COQ7 activity. nih.govbiorxiv.org

Role of COQ9 in 5-Demethoxyubiquinone-9 Metabolism

COQ9 is an auxiliary protein that plays a critical, though not directly catalytic, role in the metabolism of DMQ9. nih.govoup.com It is a lipid-binding protein that is essential for the proper function and stability of COQ7. researchgate.netnih.gov

A direct physical and functional relationship exists between COQ7 and COQ9. portlandpress.combiorxiv.org Evidence from yeast, mice, and humans indicates that these two proteins interact to form a complex. biorxiv.orggenecards.org In fact, COQ7 is thought to be completely inactive in the absence of COQ9. researchgate.net The interaction with COQ9 is believed to enhance the substrate-binding capacity of COQ7's hydrophobic channel. nih.govbiorxiv.org Structural and functional analyses of the human COQ7:COQ9 complex reveal that they co-purify and assemble into a larger oligomeric structure. biorxiv.org This interaction is crucial for accessing the hydrophobic DMQ substrate from within the mitochondrial membrane and presenting it to the COQ7 active site. gencat.catbiorxiv.org Mutations in COQ9 lead to a significant reduction in the protein levels of COQ7, resulting in the accumulation of DMQ, the same biochemical phenotype observed in COQ7 deficiencies. oup.comresearchgate.net This underscores the essential role of the COQ7-COQ9 interaction for the penultimate step of CoQ biosynthesis. nih.gov

Influence of COQ9 on COQ7 Stability and Activity

The COQ9 protein is indispensable for the proper function of COQ7. mdpi.com Research has consistently shown that a central role of COQ9 is to promote the stability and catalytic activity of the COQ7 enzyme. pnas.org In mouse models, a deficiency or truncation of the COQ9 protein leads to a significant reduction in the steady-state levels of COQ7. mdpi.comfrontiersin.org This destabilization of COQ7 directly impairs its ability to hydroxylate its substrate, resulting in the characteristic accumulation of DMQ9. pnas.orgfrontiersin.org This relationship underscores a functional dependency where COQ9 acts as a vital partner for COQ7, ensuring the progression of the CoQ biosynthetic pathway. In mouse models with a truncated COQ9 protein (Coq9R239X), the resulting instability of the CoQ biosynthetic complex leads to severe CoQ deficiency and a buildup of DMQ. mdpi.com Similarly, in Coq9Q95X mice, the absence of the COQ9 protein causes a sharp decrease in COQ7 levels in the brain, kidneys, and muscles. mdpi.comresearchgate.net

Model System COQ9 Status Effect on COQ7 Levels Effect on DMQ9 Levels Reference(s)
Coq9R239X MiceTruncated proteinSignificantly reducedAccumulation mdpi.comfrontiersin.org
Coq9Q95X MiceUndetectable proteinSeverely reducedAccumulation mdpi.comresearchgate.net
Mclk1 (COQ7) KO CellsNullNot applicableAccumulation nih.gov
Yeast coq9 MutantDeficientReducedAccumulation frontiersin.org

Binding and Chaperoning of Hydrophobic Intermediates, Including DMQn

COQ9's role extends beyond merely stabilizing COQ7. It functions as a lipid-binding protein, specifically interacting with hydrophobic intermediates of the CoQ pathway. pnas.org Structural analysis of human COQ9 revealed that it shares homology with the TetR family of regulators (TFRs), a group known for binding small molecules, and possesses a hydrophobic interface suitable for binding lipids. pnas.orgresearchgate.net COQ9 is a membrane-associated protein that can warp the lipid bilayer to access and bind aromatic isoprenes, including DMQ9. uniprot.org

Crucially, COQ9 binds preferentially to DMQ9, even more so than to the final product, Coenzyme Q. raineslab.com This suggests a chaperoning function, whereby COQ9 binds the DMQ9 intermediate and presents it directly to the COQ7 enzyme for efficient hydroxylation. uniprot.org This action is thought to facilitate the catalytic step and prevent the highly hydrophobic DMQ9 molecule from diffusing away into the mitochondrial inner membrane, thereby enhancing pathway efficiency. pnas.orguniprot.org

Interactions within the Multi-Enzyme Coenzyme Q Synthome (Metabolon)

The biosynthesis of Coenzyme Q is carried out by a multi-enzyme complex, referred to as the CoQ synthome or Complex Q. nih.govportlandpress.com This metabolon, defined as a supramolecular complex of sequential metabolic enzymes, ensures high efficiency and regulation of the pathway. nih.gov The complex is composed of the enzymes responsible for modifying the benzoquinone head of the CoQ molecule, including COQ3, COQ4, COQ5, COQ6, COQ7, and COQ9. researchgate.netbiorxiv.org

Subcellular Localization and Assembly of the CoQ Biosynthetic Complex

In eukaryotes, the CoQ biosynthetic pathway is primarily localized within the mitochondria. tandfonline.com The CoQ synthome assembles on the matrix face of the inner mitochondrial membrane. nih.govmdpi.com All the yeast proteins involved in the process (Coq1p to Coq9p) are found in this compartment. portlandpress.comresearchgate.net Studies in yeast have further revealed that these components are not uniformly distributed but selectively colocalize into distinct domains, some of which are situated at contact sites between the endoplasmic reticulum and mitochondria. nih.gov The assembly of this complex is a conserved feature, with a similar "Complex Q" identified in human cells. portlandpress.commdpi.com

Sequential Catalysis and Substrate Channeling within the Synthome

A key advantage of organizing enzymes into a metabolon is the facilitation of substrate channeling. biorxiv.org This process involves the direct transfer of metabolic intermediates between the active sites of sequential enzymes without their release into the bulk solution. biorxiv.org Within the CoQ synthome, the close proximity of the enzymes is believed to enhance metabolic flux by concentrating substrates locally and channeling them through the pathway. nih.govnih.gov This is particularly important for hydrophobic intermediates like DMQ9, which might otherwise be lost to the lipid bilayer of the inner mitochondrial membrane. By channeling DMQ9 from its site of synthesis to the active site of COQ7, the metabolon ensures efficient and rapid conversion to the next intermediate. researchgate.netbiorxiv.org

Ancillary Proteins and Their Modulation of DMQn Processing

The function of the CoQ synthome is supported by ancillary proteins that are not directly catalytic but play crucial structural or regulatory roles. The COQ4 protein is a prime example, acting as an essential scaffold for the assembly and stabilization of the entire multi-enzyme complex. researchgate.netresearchgate.net The absence of COQ4 can lead to the destabilization of other COQ proteins, including COQ7, thereby indirectly impairing the processing of DMQ9. researchgate.net It is speculated that COQ4 may help organize the enzymes and potentially bind CoQ intermediates to facilitate their modification. researchgate.net The proper assembly and stability provided by these ancillary proteins are therefore critical for the efficient processing of DMQn within the synthome.

Enzyme/Protein Catalytic Function Kinetic Parameters (for DMQ Substrates) Reference(s)
COQ7 (CLK-1) Hydroxylation of DMQ at C5 positionkcat/ KM (DMQ0): 37.6 min-1mM-1 nih.govmit.edu
kcat/ KM (DMQ2): 232.0 min-1mM-1 nih.gov
COQ9 Non-catalytic; stabilizes COQ7 and chaperones DMQAddition of COQ9 increases COQ7 catalytic efficiency by 1.5-fold. researchgate.net

Genetic and Molecular Regulation of 5 Demethoxyubiquinone 9 Levels

Identification and Characterization of Genes Encoding DMQn Biosynthetic Enzymes

The biosynthesis of CoQ is a multi-step process involving a complex of enzymes encoded by the COQ genes in eukaryotes. Several of these genes play a direct or indirect role in regulating the flux of intermediates, including DMQ9.

The COQ7 gene, and its homologs clk-1 in Caenorhabditis elegans and mclk-1 in mice, encodes the enzyme 5-demethoxyubiquinone hydroxylase. wikipedia.orgbionity.com This enzyme is a mitochondrial protein that catalyzes the penultimate step in ubiquinone biosynthesis: the hydroxylation of 5-demethoxyubiquinone (DMQ) to 5-hydroxyubiquinone. wikipedia.orgbionity.comresearchgate.net The structure and function of this gene are highly conserved across different species. bionity.com In humans, the COQ7 gene is located on chromosome 16. bionity.com

Mutations in COQ7 or its homologs disrupt this critical hydroxylation step, leading to a failure to produce ubiquinone and a consequent accumulation of the substrate, DMQ. bionity.comnih.gov For instance, C. elegans clk-1 mutants are unable to synthesize their native CoQ9 and instead accumulate high levels of DMQ9. nih.govwiley.com Similarly, disruption of the mouse homolog, mclk-1 (also known as Coq7), eliminates CoQ synthesis and causes the accumulation of DMQ9. nih.govnih.gov

Interestingly, while COQ7's primary function is in ubiquinone biosynthesis within the mitochondria, a small pool of the CLK-1 and COQ7 proteins can translocate to the nucleus in response to mitochondrial-produced reactive oxygen species (ROS). wikipedia.org This nuclear localization suggests a role in a mitochondrial-to-nuclear retrograde signaling pathway that helps to suppress mitochondrial stress responses. wikipedia.org

The COQ9 gene encodes a mitochondrial protein that is essential for the biosynthesis of coenzyme Q10. wikipedia.orggenecards.org While its precise catalytic function remains uncharacterized, it is known to be a lipid-binding protein. genecards.orgpnas.org The human COQ9 gene is located on chromosome 16. wikipedia.org

COQ9 plays a crucial regulatory role in the CoQ biosynthetic pathway, primarily through its interaction with and stabilization of the COQ7 protein. researchgate.netpnas.orgoup.com The lack of a functional COQ9 protein leads to a severe reduction in the levels of COQ7. oup.comresearchgate.net This, in turn, impairs the hydroxylation of DMQ, resulting in its accumulation. oup.comresearchgate.net This functional relationship is supported by the observation that mutations in COQ9 in both mice and humans lead to the accumulation of DMQ, the substrate for the COQ7-catalyzed reaction. oup.comresearchgate.netportlandpress.com It is speculated that COQ9, as a cation/ion/metal-binding protein, may be necessary for the proper conformation of the di-iron center within the COQ7 protein. oup.com

Studies in yeast suggest that Coq9 is also required for the function of Coq6, another enzyme in the pathway, indicating a broader regulatory role for COQ9 in the CoQ synthome. portlandpress.com

While COQ7 and COQ9 are most directly linked to DMQ9 accumulation, other genes in the CoQ biosynthetic pathway can also influence its levels. The CoQ biosynthetic pathway involves a multi-enzyme complex, often referred to as the CoQ synthome, where the products of the COQ genes (and Ubi genes in bacteria) work in concert. researchgate.netfrontiersin.org

In yeast, mutations in COQ3, COQ6, and COQ8 have been shown to affect the levels of various CoQ intermediates. portlandpress.com For example, yeast coq7 null mutants overexpressing Coq8 accumulate DMQ6 (the yeast equivalent of DMQ9). portlandpress.com This suggests a complex interplay between the different CoQ proteins.

The COQ8 gene (also known as ADCK3) is particularly interesting as its overexpression can suppress the defects of certain coq9 mutants in yeast, leading to partial CoQ6 biosynthesis and the accumulation of DMQ6. oup.com This indicates that the relative levels and interactions of these proteins are critical for the efficient flow of intermediates through the pathway. Disruption of this delicate balance can lead to bottlenecks and the accumulation of specific precursors like DMQ9.

Genetic Perturbations and Model Systems for Studying DMQn Accumulation

The study of organisms with genetic mutations in the CoQ biosynthetic pathway has been instrumental in understanding the consequences of DMQ9 accumulation and the function of the involved enzymes.

Null mutations, which result in a complete loss of gene function, in Coq7 are embryonically lethal in mice, highlighting the essential role of coenzyme Q in development. nih.govresearchgate.net These non-viable embryos show an accumulation of DMQ9 and a complete absence of CoQ9. nih.gov

Hypomorphic alleles, which result in a partial loss of gene function, provide a more nuanced view. Mice heterozygous for a Coq7 null mutation (Mclk1+/-) are viable but exhibit a range of biochemical and phenotypic abnormalities, including an increased lifespan. nih.govnih.gov Interestingly, in very old Mclk1+/- mice, a loss of heterozygosity is observed in the liver, with patches of cells lacking COQ7 expression. nih.gov This suggests that while a complete absence of COQ7 is detrimental, a reduction in its activity can have complex effects.

Similarly, mouse models with mutations in Coq9 have been developed. The Coq9R239X mouse model, which has a truncated COQ9 protein, exhibits severe CoQ deficiency and a significant accumulation of DMQ. mdpi.com This model also shows a marked reduction in the amount of COQ7 protein. mdpi.com Another model, the Coq9Q95X mouse, shows a less severe CoQ deficiency but still underscores the requirement of COQ9 for CoQ biosynthesis. frontiersin.org

The accumulation of DMQ9 is a consistent hallmark of mutations in COQ7 and COQ9 across different model organisms.

C. elegans : The clk-1 mutant of C. elegans is a well-studied model of CoQ deficiency. These worms lack the ability to synthesize CoQ9 and accumulate high levels of DMQ9. mdpi.comresearchgate.net Despite this, they can survive if provided with a dietary source of ubiquinone. oup.com The accumulation of DMQ9 in clk-1 mutants has been linked to an increased lifespan, although the precise mechanisms are still under investigation. mdpi.com

Mice : As mentioned previously, both complete and partial loss-of-function mutations in mouse Coq7 (mclk-1) lead to the accumulation of DMQ9. nih.govoup.com Liver-specific knockout of Coq7 results in an 85% decrease in CoQ9 levels and a substantial accumulation of DMQ9. mdpi.comoup.com Similarly, the Coq9R239X mouse model shows widespread CoQ deficiency and accumulation of DMQ in all tested tissues, including the brain, heart, kidney, and muscle. oup.comresearchgate.net

Yeast (Saccharomyces cerevisiae): In yeast, which produces CoQ6, mutations in the orthologous genes also lead to the accumulation of the corresponding intermediate, DMQ6. A coq7 point mutant in yeast accumulates DMQ6. ucla.edu Interestingly, a complete deletion of the COQ7 gene in yeast does not lead to DMQ6 accumulation unless exogenous CoQ is provided or COQ8 is overexpressed, suggesting a requirement for a partially assembled CoQ synthome for the synthesis of DMQ6. csic.es Mutations in yeast COQ9 can also lead to the accumulation of DMQ6, further supporting the conserved functional link between COQ7 and COQ9. portlandpress.com

Table 1: Impact of Gene Mutations on DMQ9 Levels in Model Organisms

Gene Organism Mutation Type Effect on CoQ9/CoQ6 Effect on DMQ9/DMQ6 Reference
clk-1 (COQ7 homolog) C. elegans Null Decreased Increased mdpi.com
mclk-1 (Coq7) Mouse Null (embryonic) Absent Increased nih.gov
mclk-1 (Coq7) Mouse Liver-specific knockout Decreased by 85% Substantially increased mdpi.comoup.com
Coq9 Mouse R239X (truncated protein) Decreased Increased oup.commdpi.com
coq7 Yeast Point mutation Decreased Increased ucla.edu
coq9 Yeast Null with COQ8 overexpression Partial biosynthesis Increased oup.com

Investigating Phenotypes Associated with DMQn Accumulation in Research Models

The accumulation of 5-demethoxyubiquinone, the precursor to coenzyme Q (CoQ), has been a focal point of research to understand the consequences of disrupted CoQ biosynthesis. Studies in various model organisms have revealed distinct phenotypes associated with the buildup of this intermediate.

In the nematode Caenorhabditis elegans, mutations in the clk-1 gene, which is the homolog of the human COQ7 gene, lead to a primary CoQ deficiency. nih.gov This results in decreased levels of CoQ9 and a significant accumulation of its precursor, DMQ9. nih.gov Interestingly, these clk-1 mutants exhibit an extended lifespan. nih.govwikipedia.org However, this longevity is accompanied by developmental delays and reduced egg production. tandfonline.com The accumulation of DMQ9 in these worms has been shown to specifically inhibit the activity of Complex I-III of the mitochondrial electron transport chain, while Complex II-III activity remains unaffected. nih.gov This suggests that DMQ9 may act as an inhibitor of electron transfer from Complex I to ubiquinone. nih.gov

Mouse models have also provided valuable insights into the pathological consequences of DMQ9 accumulation. For instance, homozygous Coq7 knockout mice accumulate DMQ9 but fail to produce any CoQ9. oup.com Similarly, a mouse model with a mutation in the Coq9 gene (Coq9R239X) exhibits a severe reduction in the Coq7 protein, leading to widespread CoQ deficiency and the accumulation of DMQ9. oup.com These mice present with a severe mitochondrial encephalomyopathy, which includes astrogliosis and spongiosis in the brain. oup.comembopress.org The accumulation of DMQ9 is observed in all tissues of these mice, with the ratio of CoQ9 to DMQ9 being lower in the kidney, heart, and skeletal muscle compared to the cerebrum and cerebellum. oup.com Another mouse model with a different mutation in the Coq9 gene (Coq9Q95X) shows a milder CoQ deficiency and a late-onset mitochondrial myopathy. embopress.org

The following table summarizes the key research findings on phenotypes associated with DMQ9 accumulation in different model organisms.

Model OrganismGenotypeKey Phenotypes Associated with DMQ9 AccumulationReference
C. elegansclk-1 mutantExtended lifespan, developmental delays, reduced egg production, specific inhibition of Complex I-III activity. nih.govnih.govwikipedia.orgtandfonline.com
MouseCoq7 knockoutAccumulation of DMQ9 with no production of CoQ9. oup.com
MouseCoq9R239X mutantSevere mitochondrial encephalomyopathy, widespread CoQ deficiency, astrogliosis, spongiosis. oup.comembopress.org
MouseCoq9Q95X mutantMild CoQ deficiency, late-onset mild mitochondrial myopathy. embopress.org

Transcriptional and Post-Translational Control of DMQn Metabolism

The metabolism of DMQn, and by extension the entire CoQ biosynthesis pathway, is subject to intricate regulatory mechanisms at both the transcriptional and post-translational levels. These control systems ensure that CoQ production is finely tuned to meet the cell's metabolic demands and respond to various stress signals.

Regulation of COQ Gene Expression

The expression of the COQ genes, which encode the enzymes responsible for CoQ biosynthesis, is regulated by several transcription factors. One of the key regulators is the nuclear factor-kappa B (NF-κB). In response to oxidative stress, such as that induced by the chemotherapy drug camptothecin (B557342), NF-κB is activated and binds to specific sites in the promoter region of the COQ7 gene. plos.org This binding leads to the transcriptional upregulation of COQ7, which in turn increases CoQ biosynthesis and promotes cell survival. plos.org

Another important transcription factor is the peroxisome proliferator-activated receptor alpha (PPARα), which is known to be involved in the regulation of the mevalonate (B85504) pathway, a precursor pathway for CoQ biosynthesis. plos.orgnih.gov In zebrafish, the transcription elongation factor TIF1γ has been shown to directly control the expression of genes involved in CoQ synthesis. mit.edu Loss of TIF1γ results in reduced CoQ levels. mit.edu

Furthermore, the expression of COQ genes can be influenced by cellular stress conditions. Oxidative stress, for example, can specifically modify the expression of some COQ genes through the action of stress-responsive transcription factors like Msn2/4p, Yap1p, and Hsf1p in yeast. nih.gov

The table below provides a summary of the key transcriptional regulators of COQ gene expression.

Transcription FactorTarget Gene(s)Cellular Context/StimulusEffect on CoQ BiosynthesisReference
NF-κBCOQ7Oxidative stress (e.g., camptothecin treatment)Upregulation plos.org
PPARαMevalonate pathway genes-Regulation plos.orgnih.gov
TIF1γCoQ synthesis genesErythroid differentiation in zebrafishUpregulation mit.edu
Msn2/4p, Yap1p, Hsf1pCOQ genes (in yeast)Oxidative stressUpregulation nih.gov

Protein Modifications Affecting Enzyme Activity (e.g., Phosphorylation)

Post-translational modifications, particularly phosphorylation, play a crucial role in regulating the activity of the enzymes involved in CoQ biosynthesis. The protein encoded by the COQ7 gene, which catalyzes the hydroxylation of DMQ, is a key regulatory point. nih.govresearchgate.net In yeast, Coq7p activity is controlled by a phosphorylation-dephosphorylation cycle. nih.govtandfonline.com Phosphorylation of Coq7p leads to a low-activity state, resulting in the accumulation of DMQ. microbialcell.com Conversely, dephosphorylation of Coq7p, carried out by the mitochondrial phosphatase Ptc7p, activates the enzyme and increases CoQ levels. microbialcell.comcaldic.com This cycle is influenced by nutrient availability; for instance, changes in the carbon source can alter the phosphorylation state of Coq7p. microbialcell.com

The protein kinase Coq8p (also known as ADCK3 in humans) is another critical regulator. tandfonline.comportlandpress.com Coq8p is thought to be involved in the phosphorylation of several Coq proteins, including Coq3p, Coq5p, and Coq7p, either directly or indirectly. tandfonline.comportlandpress.com Overexpression of Coq8p can stabilize the CoQ biosynthetic complex, known as the CoQ synthome. portlandpress.com In humans, mutations in the ADCK3 and ADCK4 genes are associated with CoQ10 deficiency. tandfonline.com

RNA-binding proteins (RBPs) also contribute to the post-transcriptional regulation of CoQ biosynthesis. The RBP HuR has been shown to bind to the 3'-untranslated region (UTR) of COQ7 mRNA, thereby stabilizing it and promoting its translation. nih.govtandfonline.com Depletion of HuR leads to reduced COQ7 mRNA and protein levels, resulting in decreased CoQ biosynthesis and mitochondrial dysfunction. nih.govtandfonline.com Another RBP, Puf3p, has been identified in yeast as a regulator of CoQ biosynthesis by controlling the abundance of the Coq5p enzyme. biorxiv.org

The following table summarizes the key post-translational modifications and regulatory proteins affecting CoQ biosynthesis enzyme activity.

Regulatory Protein/ModificationTarget Protein(s)Mechanism of ActionEffect on CoQ BiosynthesisReference
Ptc7p (phosphatase)Coq7pDephosphorylationActivation microbialcell.comcaldic.com
Coq8p/ADCK3 (kinase)Coq3p, Coq5p, Coq7pPhosphorylation (direct or indirect), stabilization of CoQ synthomeRegulation tandfonline.comportlandpress.com
HuR (RNA-binding protein)COQ7 mRNAStabilization and enhanced translationUpregulation nih.govtandfonline.com
Puf3p (RNA-binding protein)Coq5pRegulation of protein abundanceRegulation biorxiv.org

Comparative Biochemistry and Evolutionary Aspects of 5 Demethoxyubiquinone 9 Pathways

Phylogenetic Distribution and Conservation of DMQn Biosynthesis Across Kingdoms

The biosynthesis of ubiquinone, and by extension its precursor DMQ, is a widespread process found in proteobacteria and eukaryotes. nih.govoup.comnih.gov The core pathway for ubiquinone synthesis is ancient, with its origins likely coinciding with the rise of oxygen in Earth's atmosphere. oup.com While the fundamental steps are conserved, the specific enzymes and the length of the isoprenoid side chain of the resulting ubiquinone molecule exhibit significant variation across different organisms. tandfonline.com

In bacteria, the length of the isoprenoid side chain can range from six to ten units. mdpi.com For instance, Escherichia coli synthesizes UQ8, while Bacillus subtilis produces menaquinone-7 (B21479) (MK-7). tandfonline.com Eukaryotes also display diversity in their ubiquinone side chains; Saccharomyces cerevisiae (yeast) produces UQ6, while humans synthesize UQ10. tandfonline.comoup.com The nematode Caenorhabditis elegans is a notable organism in the study of DMQ9, as mutations in its clk-1 gene lead to the accumulation of this specific precursor. nih.govescholarship.org

The distribution of the genes responsible for ubiquinone biosynthesis, including those acting on DMQ intermediates, is not uniform. For example, within the proteobacteria, the set of hydroxylase enzymes that convert DMQ to UQ varies considerably. nih.gov Some bacteria possess a suite of specialized enzymes for each hydroxylation step, while others utilize more generalist enzymes capable of multiple reactions. nih.gov This mosaic distribution is a result of a complex evolutionary history involving vertical descent and horizontal gene transfer. nih.gov

The biosynthesis of the isoprenoid side chain itself follows two main pathways: the mevalonate (B85504) pathway in eukaryotes and the MEP pathway in most bacteria. oup.com However, exceptions exist, with some bacteria using the mevalonate pathway and some eukaryotes, like green algae, using the MEP pathway, likely due to horizontal gene transfer. oup.com

The following table summarizes the distribution of different ubiquinone and DMQ forms across various organisms:

Organism/GroupPredominant Ubiquinone (UQ) or Menaquinone (MK)Key DMQ IntermediateRelevant Biosynthetic Pathway Details
Escherichia coli (Gammaproteobacteria)UQ8, MK8DMQ8Utilizes a set of specialized Ubi enzymes for hydroxylation. nih.govtandfonline.com
Neisseria meningitidis (Betaproteobacteria)UQDMQPossesses a single generalist hydroxylase, UbiM. nih.gov
Rhodospirillum rubrum (Alphaproteobacteria)UQDMQEmploys the UbiL enzyme for two hydroxylation steps. nih.gov
Saccharomyces cerevisiae (Yeast)UQ6DMQ6Utilizes the mevalonate pathway for isoprenoid synthesis and COQ genes for quinone modification. oup.comresearchgate.net
Caenorhabditis elegans (Nematode)UQ9DMQ9Accumulates DMQ9 due to mutations in the clk-1 gene. nih.govescholarship.org
Arabidopsis thaliana (Plant)UQ9, PQ9DMQ9UQ biosynthesis occurs in mitochondria. frontiersin.orgresearchgate.net
HumansUQ10DMQ10Utilizes the mevalonate pathway and COQ gene homologs. nih.gov

Evolutionary Divergence and Convergence in Ubiquinone Pathway Enzymes

The enzymes of the ubiquinone biosynthetic pathway provide a compelling case study in molecular evolution, showcasing instances of both divergence and convergence. The hydroxylases that catalyze the conversion of DMQ to UQ are particularly illustrative of these evolutionary phenomena.

Divergence through Gene Duplication and Neofunctionalization:

The family of flavin monooxygenase (FMO) enzymes involved in ubiquinone biosynthesis in proteobacteria has diversified through gene duplication events. oup.comnih.gov Following duplication, these enzymes have undergone neofunctionalization, where one copy retains the ancestral function while the other evolves a new, related function. This has led to the evolution of specialized hydroxylases, each acting on a specific carbon atom of the benzoquinone ring. nih.gov For example, in E. coli, the UbiF, UbiH, and UbiI enzymes are paralogs that each catalyze a single, distinct hydroxylation step. nih.gov

Another evolutionary outcome of gene duplication is subfunctionalization, where the functions of the ancestral gene are partitioned between the two daughter genes. nih.gov This process has also contributed to the diversity of UQ hydroxylases. nih.gov

Convergent Evolution:

In addition to divergence, the ubiquinone pathway also exhibits convergent evolution, where unrelated enzymes evolve to perform the same function. A prime example is the existence of two distinct classes of hydroxylases: the FMOs (like UbiF, UbiH, UbiI, UbiL, and UbiM) and the di-iron monooxygenase Coq7. nih.govnih.gov These two enzyme families have no significant sequence similarity, yet both can catalyze hydroxylation reactions in the UQ pathway. The distribution of these enzymes is taxonomically structured, with some bacterial lineages relying on FMOs, others on Coq7, and some utilizing a combination of both. nih.gov

The evolution of generalist enzymes, such as UbiM in Neisseria meningitidis, which can perform all three hydroxylation steps, represents another form of convergence. nih.gov This contrasts with the specialized multi-enzyme systems found in other bacteria like E. coli. The evolution of these "all-in-one" enzymes appears to be favored in bacteria with smaller genomes. nih.gov

The following table highlights key enzymes in the ubiquinone pathway and their evolutionary characteristics:

Enzyme FamilyKey MembersEvolutionary MechanismFunctional Outcome
Flavin Monooxygenases (FMOs)UbiF, UbiH, UbiI, UbiL, UbiMGene Duplication, Neofunctionalization, SubfunctionalizationSpecialized and generalist hydroxylases for UQ biosynthesis. nih.govnih.gov
Di-iron MonooxygenasesCoq7Convergent EvolutionAn alternative hydroxylase to the FMO family. nih.gov

Horizontal Gene Transfer Events Related to DMQn Conversion Enzymes

Horizontal gene transfer (HGT), the movement of genetic material between different organisms, has played a significant role in shaping the ubiquinone biosynthetic pathway. This is particularly evident in the distribution of the enzymes responsible for converting DMQ to UQ.

One of the most striking examples of HGT involves the ubiM gene, which encodes a generalist hydroxylase. nih.gov Phylogenetic analyses indicate that ubiM has been transferred multiple times across different proteobacterial lineages. nih.gov This transfer has allowed recipient organisms to acquire a complete or partial hydroxylation pathway in a single event, potentially providing a selective advantage in certain environments.

Evidence for HGT is also found in the evolution of the plant demethoxyubiquinone hydroxylase. Phylogenetic reconstructions suggest that this enzyme is more closely related to prokaryotic monooxygenases that act on halogenated aromatic compounds than to other eukaryotic hydroxylases. researchgate.net This points to an ancient HGT event from a bacterium to a green alga, the ancestor of modern plants. researchgate.net

The transfer of genes involved in the synthesis of quinone precursors has also been documented. The MEP pathway for isoprenoid synthesis, typically found in bacteria, is present in some eukaryotes like green algae, suggesting its acquisition via HGT. oup.com Conversely, the mevalonate pathway, characteristic of eukaryotes, is found in a few bacteria, also likely due to HGT. oup.com

Furthermore, the rquA gene, which is involved in the biosynthesis of rhodoquinone (B1236329) (a quinone related to ubiquinone), has been transferred from bacteria to eukaryotes on multiple occasions. elifesciences.org This has enabled the recipient eukaryotes to adapt to hypoxic conditions. elifesciences.org

The following table summarizes key instances of HGT in quinone biosynthesis:

Gene/PathwayFunctionDirection of TransferImplication
ubiMGeneralist UQ hydroxylaseBetween proteobacterial lineagesRapid acquisition of a complete hydroxylation system. nih.gov
Plant demethoxyubiquinone hydroxylaseC6 hydroxylation of DMQBacterium to a green algaIntroduction of a novel hydroxylase into the plant lineage. researchgate.net
MEP pathwayIsoprenoid precursor synthesisBacterium to eukaryotes (e.g., green algae)Acquisition of a bacterial metabolic pathway by eukaryotes. oup.com
Mevalonate pathwayIsoprenoid precursor synthesisEukaryote to bacteriaAcquisition of a eukaryotic metabolic pathway by bacteria. oup.com
rquARhodoquinone biosynthesisBacterium to eukaryotesAdaptation to anaerobic environments. elifesciences.org

Adaptive Significance of Variations in DMQn Precursor Lengths

The length of the isoprenoid side chain of ubiquinone and its precursors, such as DMQ, is not arbitrary and is thought to have adaptive significance. This length, which is determined by the specific polyprenyl pyrophosphate synthase enzyme in an organism, influences the physicochemical properties of the quinone molecule. oup.comresearchgate.net

One of the primary roles of the isoprenoid tail is to anchor the quinone head within the lipid bilayer of cellular membranes. tandfonline.com The length of this tail affects how the quinone partitions within the membrane and its ability to interact with the protein complexes of the electron transport chain. researchgate.net Variations in side chain length can therefore modulate the efficiency of electron and proton shuttling.

The length of the isoprenoid chain can also influence the redox potential of the quinone, although the primary determinant of redox potential is the structure of the quinone head. researchgate.net Different chain lengths may be optimal for different types of metabolic processes or environmental conditions. researchgate.net For example, bacteria synthesize ubiquinones (B1209410) with side chains ranging from six to ten prenyl units, while archaea typically produce menaquinones with shorter chains of four to eight units. mdpi.com

In plants, the most common ubiquinone species have a C45 (UQ9) or C50 (UQ10) prenyl side chain. frontiersin.org This variation in chain length within the plant kingdom suggests that it may be an adaptive trait related to specific physiological requirements.

Furthermore, the reduced forms of quinones, including the DMQ precursor in its reduced state, can act as antioxidants, protecting cellular membranes from oxidative damage. researchgate.net The length of the isoprenoid side chain could potentially influence the antioxidant capacity or the localization of this protective effect within the membrane.

The following table outlines the potential adaptive significance of varying isoprenoid chain lengths in DMQ and ubiquinone:

Property Affected by Chain LengthPotential Adaptive Significance
Membrane Anchoring and PartitioningOptimization of interaction with electron transport chain complexes. tandfonline.comresearchgate.net
Redox PotentialFine-tuning of electron transfer efficiency for specific metabolic needs. researchgate.net
Interaction with Electron Donors/AcceptorsModulation of the efficiency of specific electron transfer pathways. researchgate.net
Antioxidant FunctionInfluencing the localization and efficacy of membrane protection against oxidative stress. researchgate.net

Analytical and Methodological Approaches in 5 Demethoxyubiquinone 9 Research

Isotopic Labeling Strategies for Tracing DMQn Metabolic Flux

Stable Isotope Tracing with Labeled Precursors

Stable isotope tracing is a powerful methodology used to delineate the biosynthetic pathway leading to coenzyme Q, confirming the position of DMQ₉ as a key intermediate. This approach involves supplying a biological system with a precursor molecule that has been enriched with a stable (or radioactive) isotope, such as ¹³C, ¹⁴C, or ³H. By tracking the incorporation of this label into downstream metabolites, researchers can map the metabolic flow and identify precursor-product relationships.

Early studies successfully demonstrated that DMQ₉ is an intermediate in ubiquinone-9 biosynthesis in rats by using isotopically labeled precursors. nih.gov For instance, research involving the perfusion of rat livers with labeled compounds showed the conversion of these precursors into DMQ₉ and subsequently into ubiquinone-9. nih.gov Similar studies in various fungi, including Phycomyces blakesleeanus and Saccharomyces cerevisiae, provided evidence that DMQ is a direct precursor to ubiquinone. scilit.com In these experiments, organisms are cultured in the presence of labeled compounds, and the quinones are later extracted and analyzed for isotope incorporation.

Key labeled precursors used in these studies include:

p-Hydroxybenzoic acid (4-HB): The foundational aromatic ring structure for the quinone head. It has been used in various labeled forms, including [U-¹⁴C]p-hydroxybenzoic acid. ucla.edu

Tyrosine: An amino acid precursor to 4-HB in many organisms. Studies have successfully used labeled tyrosine, such as ¹³C₉-Tyr, to trace the formation of the coenzyme Q benzoquinone ring. researchgate.net

Tritium (³H): Used to create labeled DMQ₉ itself, such as [³H]5-demethoxyubiquinone-9, for use in metabolic studies to track its stability and conversion. nih.govacs.org

The general workflow involves introducing the labeled precursor, allowing time for metabolic processing, followed by lipid extraction, chromatographic separation, and detection of the isotopic label in DMQ₉ and other intermediates. ucla.edu

Labeled PrecursorIsotopeOrganism/System StudiedKey Finding
p-Hydroxybenzoic acid¹⁴C, ³HRat, Saccharomyces cerevisiaeConfirmed as a precursor for the benzoquinone ring of DMQ and ubiquinone. nih.govucla.edu
Tyrosine¹³CMouseDemonstrated the flow of carbon from tyrosine to the CoQ₁₀ head group. researchgate.net
This compound³HIn vitro chemical synthesisUsed to produce a labeled standard for metabolic and stability studies. nih.gov

Applications in Metabolomic Profiling of DMQn and Derivatives

Metabolomic profiling is essential for identifying and quantifying DMQ₉ and its related derivatives within a cell or tissue. These techniques are particularly crucial for studying organisms with genetic mutations in the coenzyme Q biosynthetic pathway, which often leads to the accumulation of specific intermediates like DMQ. For example, mutations in the clk-1 or coq7 gene, which encodes the hydroxylase that converts DMQ to the next intermediate, result in a significant buildup of DMQ. nih.govmit.edu

Several analytical platforms are employed for the metabolomic analysis of DMQn:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for separating quinones from complex lipid extracts. ucla.edu Coupled with a UV detector, HPLC allows for the quantification of DMQ by comparing the integrated peak area to that of a known standard. ucla.edu This method has been used extensively to analyze quinone content in yeast coq7 mutants. ucla.eduresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive technique combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry. LC-MS is capable of identifying and quantifying DMQ₉ and other biosynthetic intermediates, even at very low concentrations. nih.gov It has been used to identify DMQ₉ in bacteria like Pseudomonas aeruginosa under anaerobic conditions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the analysis of volatile or derivatized compounds. In DMQ research, it has been applied to identify the products of in vitro enzymatic reactions, such as the characterization of the hydroxylated product of a DMQ analog, confirming enzyme function. nih.govmit.edu

These profiling methods are fundamental in diagnosing CoQ deficiencies, understanding the metabolic consequences of pathway disruptions, and evaluating the efficacy of therapeutic interventions that aim to restore normal biosynthesis. uu.nl

Analytical MethodBiological SystemApplication
Reverse-Phase HPLCSaccharomyces cerevisiaecoq7 mutantsSeparation and quantification of accumulated DMQ₆. ucla.eduresearchgate.net
LC-MSPseudomonas aeruginosaIdentification of DMQ₉ as a UQ₉ biosynthetic intermediate. nih.gov
GC-MSIn vitro enzyme assay with hCLK-1Identification of the hydroxylated product of a DMQ₀ substrate analog. nih.gov
LC-MS/MSCoq9 mutant mouse modelsProfiling of DMQ₉ and other CoQ intermediates to study disease pathology. uu.nlugr.es

In Vitro Reconstitution and Recombinant Expression Systems

To study the specific biochemical reactions involving DMQ₉, researchers isolate the responsible enzymes and reconstitute the metabolic steps in a controlled in vitro environment. This approach allows for detailed characterization of enzyme kinetics, substrate specificity, and reaction mechanisms, free from the complexities of the cellular milieu.

Purification and Characterization of DMQn-Converting Enzymes

The primary enzyme that acts on DMQ is the 5-demethoxyubiquinone hydroxylase, encoded by the COQ7 gene (also known as clk-1). wikipedia.org This enzyme catalyzes the penultimate step in coenzyme Q biosynthesis: the hydroxylation of the C5 position on the benzoquinone ring. nih.gov Due to its importance, significant effort has been dedicated to its purification and characterization.

The process typically involves:

Recombinant Expression: The gene for the DMQ-converting enzyme (e.g., human CLK-1) is cloned into an expression vector. This vector is then introduced into a host organism, commonly E. coli, which produces large quantities of the recombinant protein. mit.edu To improve the solubility of membrane-associated proteins like CLK-1, it is often expressed as a fusion protein with a highly soluble partner, such as the GB1 protein. nih.govmit.edu

Purification: The expressed protein is purified from the host cell lysate using a series of chromatographic techniques. A common strategy involves an initial affinity chromatography step, which separates the fusion protein from the bulk of cellular proteins, followed by ion-exchange chromatography (e.g., using a Mono Q column) to achieve high purity. mit.edu

Characterization: The purified enzyme is then characterized to confirm its identity and catalytic activity. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and mass spectrometry (e.g., MALDI-TOF) are used to verify the protein's molecular weight. mit.edu The enzyme's catalytic function is confirmed through activity assays, such as monitoring the consumption of a cofactor like NADH in the presence of a DMQ substrate. nih.gov These assays allow for the determination of key kinetic parameters, such as the catalytic rate (kcat). nih.gov

EnzymeSource OrganismExpression SystemPurification MethodCharacterization Techniques
hCLK-1 (COQ7)HumanE. coli ArcticExpress(DE3)RPAffinity Chromatography, Ion-Exchange Chromatography (Mono Q)SDS-PAGE, MALDI-TOF, NADH Consumption Assay, GC-MS Product Analysis. nih.govmit.edu

Enzymatic Synthesis of DMQn and its Derivatives for Research Purposes

Purified DMQ-converting enzymes can be harnessed for the enzymatic synthesis of DMQ derivatives. This biocatalytic approach is valuable for producing research compounds that may be difficult to obtain through chemical synthesis.

A clear example is the use of purified recombinant human CLK-1 (GB1-hCLK-1) to synthesize the hydroxylated product of a DMQ analog. nih.gov In these experiments, the purified enzyme is incubated in a reaction mixture containing the substrate (e.g., 2-methoxy-5-methyl-1,4-benzoquinone, or DMQ₀, a water-soluble analog of DMQ₉) and the necessary cofactors, such as NADH. nih.gov The reaction is allowed to proceed, and the product (DMQ₀-OH) is subsequently identified and characterized using methods like GC-MS. nih.gov

More advanced applications involve the in vitro reconstitution of multiple enzymes of the coenzyme Q biosynthetic pathway to create a "metabolon" in a test tube. nih.gov By combining several purified COQ enzymes (e.g., COQ7, COQ9, and COQ3), researchers can perform a sequence of reactions, such as the conversion of a DMQ analog first through hydroxylation and then through O-methylation, to synthesize the final ubiquinone product. nih.gov This powerful technique not only enables the synthesis of specific derivatives but also provides deep insights into how these enzymes function together as a complex.

Enzyme SystemSubstrateProductAnalytical Method for Product ConfirmationResearch Purpose
Purified GB1-hCLK-1DMQ₀ (5-demethoxyubiquinone-0)DMQ₀-OH (hydroxylated DMQ₀)Gas Chromatography-Mass Spectrometry (GC-MS)To confirm the hydroxylase activity of CLK-1 and characterize its function. nih.gov
Reconstituted COQ7-COQ9-COQ3 system5-demethoxyubiquinone-1 (DMQ₁)Coenzyme Q₁Gas Chromatography-Mass Spectrometry (GC-MS)To reconstitute the final steps of the CoQ biosynthetic pathway in vitro. nih.gov

Emerging Research Areas and Future Perspectives on 5 Demethoxyubiquinone 9

Identification of Novel Enzymes and Accessory Factors in DMQ₉ Metabolism

The conversion of DMQ₉ to ubiquinone is a multi-step process involving several enzymes that form a multi-subunit complex at the inner mitochondrial membrane, often referred to as "complex Q" or the "CoQ-synthome". nih.gov This complex is thought to enhance catalytic efficiency and sequester potentially toxic intermediates through substrate channeling. nih.gov Research continues to identify and characterize the key enzymatic and accessory components of this metabolon.

The hydroxylation of the DMQ₉ precursor is a pivotal step catalyzed by the COQ7 protein (also known as clk-1 in C. elegans). wikipedia.orguniprot.org This enzyme is a mitochondrial 5-demethoxyubiquinone hydroxylase. wikipedia.org Its stability and function are critically dependent on other proteins within the complex. For instance, COQ9, a lipid-binding protein, is essential for the stability and activity of COQ7. nih.govmdpi.com The absence of a functional COQ9 leads to decreased levels of COQ7 and the accumulation of the substrate for the COQ7 reaction. nih.gov

In addition to the core catalytic enzymes, other proteins serve scaffolding or regulatory roles. COQ4 is hypothesized to be a scaffolding protein that helps assemble the complex by binding both proteins and lipids. mdpi.com Furthermore, kinases such as COQ8A and COQ8B are believed to phosphorylate other COQ proteins, a mechanism thought to be crucial for stabilizing the entire Q protein complex. mdpi.com The intricate dependency among these components highlights that the pathway's efficiency relies not just on individual enzyme activities but on the structural integrity of the entire complex. In yeast, the Coq proteins assemble into a multi-subunit complex that requires the presence of all its components for stability. researchgate.net

Protein/GeneFunctionNotes
COQ7 (clk-1)5-demethoxyubiquinone hydroxylaseCatalyzes the critical hydroxylation of the DMQ precursor. wikipedia.orguniprot.org Its mutation leads to the accumulation of DMQ. nih.gov
COQ9Accessory/Lipid-binding proteinPhysically interacts with and is essential for the stability and function of COQ7. nih.govmdpi.com Binds CoQ precursors. nih.gov
COQ3O-methyltransferaseCatalyzes the O-methylation step in the modification of the benzoquinone ring. nih.gov
COQ5C-methyltransferaseCatalyzes a C-methylation step during the ring modification process. nih.gov
COQ4Scaffolding protein (hypothesized)Thought to play a structural role in organizing the "complex Q" metabolon. mdpi.com
COQ8A/BKinase (putative)Believed to phosphorylate other COQ proteins to regulate and stabilize the biosynthetic complex. mdpi.com

Interplay of DMQ₉ Pathway with Other Cellular Metabolic Processes

The ubiquinone biosynthetic pathway, in which DMQ₉ is a key intermediate, is deeply integrated with central cellular metabolism. Its end product, ubiquinone, is an indispensable component of the mitochondrial respiratory chain, where it functions as a mobile electron carrier, shuttling electrons from Complex I (NADH:coenzyme Q reductase) and Complex II (succinate:coenzyme Q reductase) to Complex III (coenzyme Q:cytochrome c reductase). nih.govresearchgate.net This process is fundamental to aerobic respiration and the generation of ATP. nih.gov

Disruptions in the pathway leading to an accumulation of DMQ₉ can have profound effects on cellular bioenergetics. Studies in the long-lived C. elegans clk-1 mutant, which accumulates high levels of DMQ₉ due to a defective COQ7 enzyme, have shown that DMQ₉ specifically inhibits electron transfer from Complex I to ubiquinone, while Complex II-III activity remains normal. nih.gov This suggests that DMQ₉ can act as a specific inhibitor of a segment of the electron transport chain, altering the metabolic state of the cell. nih.gov

Beyond the respiratory chain, ubiquinone is a cofactor for several other mitochondrial dehydrogenases. These include dihydroorotate (B8406146) dehydrogenase (DHODH), which is involved in pyrimidine (B1678525) biosynthesis, and electron transfer flavoprotein dehydrogenase (ETFDH), which plays a role in the beta-oxidation of fatty acids. researchgate.net Therefore, the proper functioning of the DMQ₉ pathway is linked to nucleotide synthesis and lipid metabolism. The synthesis of ubiquinone itself draws precursors from distinct metabolic routes: the benzoquinone ring is derived from the shikimate pathway (via 4-hydroxybenzoate), while the polyisoprenoid tail is synthesized through the mevalonate (B85504) pathway. frontiersin.orggenome.jp This positions the DMQ₉ pathway at the crossroads of aromatic amino acid and isoprenoid metabolism.

Advancements in Structural and Computational Modeling of DMQ₉-Related Enzymes

Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of the enzymes metabolizing DMQ₉ precursors. The structure of a human complex containing two key subunits, the hydroxylase COQ7 and the lipid-binding protein COQ9, has been determined. nih.gov

This structural analysis revealed that COQ7 adopts a ferritin-like fold and that COQ7 and COQ9 form a heterotetramer. nih.gov This complex features a hydrophobic surface suitable for interacting with the mitochondrial inner membrane and a central pore that can accommodate an NADH molecule, which is necessary for the catalytic activity of COQ7. nih.gov The studies also showed that COQ9 enhances the substrate-binding capacity of COQ7, suggesting that COQ9 functions to bind and present the hydrophobic CoQ intermediate to the active site of the COQ7 enzyme. nih.govnih.gov

Computational approaches, such as molecular dynamics (MD) simulations, complement these structural studies by providing a dynamic view of enzyme-membrane interactions. nih.gov MD simulations of the COQ7:COQ9 tetramer have been used to model how the complex associates with and deforms the lipid bilayer, providing a mechanistic framework for how these enzymes access their membrane-embedded substrates. nih.gov Homology modeling is another valuable computational tool used to predict the three-dimensional structures of enzymes in the pathway for which experimental structures are not yet available, aiding in the interpretation of experimental results and guiding further research. nih.govresearchgate.net

Enzyme/ComplexMethodologyKey Findings
Human COQ7:COQ9 ComplexCryo-Electron Microscopy (Cryo-EM)Revealed a heterotetrameric structure with a hydrophobic channel. Showed that COQ9 enhances COQ7's substrate binding. nih.gov
Human COQ9X-ray CrystallographyDetermined the atomic structure, revealing a lipid-binding pocket capable of engaging aromatic isoprene (B109036) lipids. nih.gov
COQ7:COQ9 TetramerMolecular Dynamics (MD) SimulationsModeled the protein-membrane interface, showing how the complex binds to and deforms the lipid bilayer to access substrates. nih.gov
Various Pathway EnzymesHomology ModelingUsed to build predictive 3D models of enzymes based on the structures of related proteins, enabling functional hypothesis testing. nih.govresearchgate.net

Synthetic Biology Approaches for Engineering Ubiquinone Biosynthetic Pathways for Research

Synthetic biology and metabolic engineering have emerged as powerful tools for studying and manipulating ubiquinone biosynthetic pathways. mcgill.ca By expressing pathway genes in heterologous hosts like Escherichia coli or Corynebacterium glutamicum, researchers can produce specific forms of ubiquinone, elucidate the function of individual enzymes, and even create novel molecules with altered properties. frontiersin.orgresearchgate.net

A common strategy involves engineering the length of the isoprenoid side chain. The type of CoQ produced by an organism is determined by its specific polyprenyl diphosphate (B83284) synthase. frontiersin.org For example, E. coli naturally produces CoQ₈. nih.gov By introducing the decaprenyl diphosphate synthase gene (ddsA) from other bacteria, engineers have successfully redirected the host's metabolism to produce CoQ₁₀, the form found in humans. frontiersin.orgresearchgate.net This often requires deleting the native synthase gene to reduce the production of undesired CoQ variants. researchgate.net

Further engineering efforts focus on increasing the supply of the two main precursors: the aromatic ring (para-hydroxybenzoate, pHBA) and the isoprenoid tail. frontiersin.org This can involve engineering the shikimate pathway to boost pHBA production and deleting genes that degrade it. frontiersin.org Similarly, expressing genes from the mevalonate pathway can increase the pool of isopentenyl diphosphate (IPP), the basic building block of the side chain. nih.gov Researchers have also combined enzymes from different biosynthetic pathways to generate novel ubiquinone structures. For instance, the co-expression of a carotenoid desaturase with the ubiquinone pathway in E. coli resulted in the synthesis of ubiquinones (B1209410) with conjugated double bonds in their side chains, which exhibited enhanced antioxidant properties. researchgate.net

Unraveling Complex Regulatory Networks of DMQ₉ Synthesis and Turnover

The synthesis and turnover of DMQ₉ and ubiquinone are tightly regulated to meet cellular metabolic demands and prevent the accumulation of potentially harmful intermediates. A key aspect of this regulation is the assembly and stability of the "complex Q" metabolon. nih.gov Evidence suggests that the stability of the entire complex is interdependent; the mutation or absence of a single COQ protein, such as COQ9, can lead to the degradation of other components, like COQ7, thereby halting the pathway. nih.govmdpi.com

The coordination of CoQ biosynthesis with other cellular processes, such as mitochondrial biogenesis, is an area of active investigation. nih.gov How cells sense their CoQ status and adjust the expression of COQ genes accordingly is not fully understood. Similarly, the mechanisms governing the degradation and turnover of CoQ are still largely unknown. nih.gov Understanding these complex regulatory networks is crucial, as their dysregulation is linked to a variety of human diseases associated with CoQ deficiency. mdpi.com Future research will likely focus on identifying the transcriptional and post-transcriptional mechanisms that control the expression of COQ genes and the specific proteases and pathways responsible for CoQ turnover, providing a complete picture of the lifecycle of this essential molecule. nih.govnih.gov

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying DMQ9 in biological samples?

To detect DMQ9, researchers often employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for high sensitivity and specificity . Tracer studies using isotopically labeled precursors, such as p-hydroxy[U-¹⁴C]benzoic acid, can validate DMQ9's role as a biosynthetic intermediate in ubiquinone pathways. For quantification, internal standards (e.g., deuterated analogs) are critical to account for matrix effects. Tissue homogenates should be processed under anaerobic conditions to prevent oxidation of DMQ9 to ubiquinone-9 (UQ9) during extraction .

Q. How can researchers confirm DMQ9's identity as a precursor in ubiquinone biosynthesis?

Key steps include:

  • Isotopic labeling : Administering radiolabeled precursors (e.g., ¹⁴C-tyrosine or ¹⁴C-p-hydroxybenzoate) to animal models and tracking incorporation into DMQ9 and UQ9 via autoradiography .
  • Enzyme inhibition : Using inhibitors of O-methyltransferases (e.g., sinefungin) to block the conversion of DMQ9 to UQ9, followed by LC-MS analysis to observe precursor accumulation .
  • Mutant studies : Analyzing C. elegans clk-1 mutants, which lack UQ9 but accumulate DMQ9, to study its metabolic fate .

Q. What are the standard protocols for isolating DMQ9 from mitochondrial fractions?

Mitochondria should be isolated via differential centrifugation, followed by lipid extraction using chloroform:methanol (2:1, v/v). DMQ9 is purified using silica gel chromatography, with elution monitored at 275 nm (characteristic absorbance of demethoxyquinones). Final identification requires NMR (¹³C and ¹H) and high-resolution MS to distinguish DMQ9 from structurally similar quinones .

Advanced Research Questions

Q. How can contradictory findings about DMQ9’s presence in mammalian tissues be resolved?

Early studies reported DMQ9 as absent in avian and mammalian tissues , while others identified it in rat liver . To reconcile this:

  • Replicate conditions : Ensure tissue handling avoids oxidative degradation (e.g., use nitrogen atmospheres during extraction).
  • Sensitivity improvements : Employ modern LC-MS/MS platforms with detection limits <1 pmol/mg protein.
  • Species-specific analysis : Compare biosynthesis pathways across models (e.g., C. elegans vs. rodents) to identify evolutionary divergences .

Q. What experimental designs are optimal for studying DMQ9’s functional role in electron transport chain (ETC) defects?

In clk-1 mutants, DMQ9 accumulation correlates with inhibited complex I-III activity but normal complex II-III function . To investigate:

  • Quinone replenishment assays : Extract endogenous quinones from mitochondria and reconstitute with exogenous DMQ9 or UQ8. Measure ETC activities polarographically.
  • Genetic complementation : Introduce clk-1 orthologs into DMQ9-deficient systems to restore UQ9 synthesis and assess ETC recovery.
  • Redox profiling : Use redox-sensitive dyes (e.g., JC-1) to quantify membrane potential changes in DMQ9-rich vs. UQ9-rich mitochondria .

Q. How can researchers address challenges in distinguishing DMQ9’s direct effects from compensatory metabolic adaptations?

  • Time-course studies : Track DMQ9 levels and ETC activity during developmental stages or under stress (e.g., hypoxia).
  • Multi-omics integration : Pair metabolomics (DMQ9/UQ9 ratios) with transcriptomics (methyltransferase gene expression) to identify regulatory nodes.
  • Knockdown/overexpression models : Use RNAi or CRISPR to modulate DMQ9 biosynthesis enzymes and observe phenotypic cascades .

Methodological Best Practices

  • Controls : Include wild-type and clk-1 mutants in parallel experiments to validate DMQ9-specific effects .
  • Data interpretation : Use kinetic modeling to differentiate DMQ9’s role as a precursor vs. a redox-active molecule .
  • Ethical replication : Adhere to guidelines for animal studies (e.g., minimizing sample sizes) and report negative results to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.